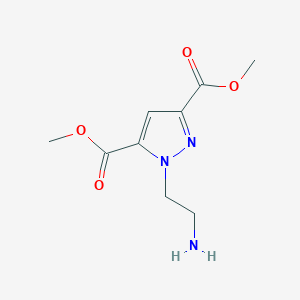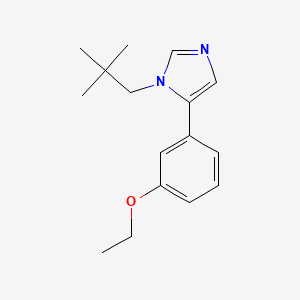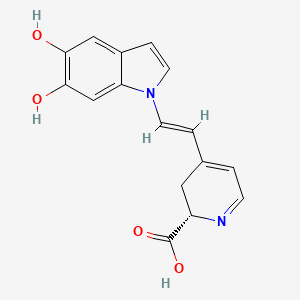
Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound that features a pyrazole ring substituted with dimethyl ester groups and an aminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethyl hydrazine with diethyl oxalate to form the pyrazole ring, followed by esterification to introduce the dimethyl ester groups. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反応の分析
Types of Reactions
Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl side chain.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The aminoethyl side chain and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Dimethyl 1-(2-hydroxyethyl)-1H-pyrazole-3,5-dicarboxylate: Similar structure but with a hydroxyethyl side chain instead of an aminoethyl group.
Dimethyl 1-(2-methylaminoethyl)-1H-pyrazole-3,5-dicarboxylate: Features a methylaminoethyl side chain, which may alter its chemical reactivity and biological activity.
Uniqueness
Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both amino and ester functional groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for the design of a wide range of derivatives with tailored properties for specific applications.
特性
分子式 |
C9H13N3O4 |
|---|---|
分子量 |
227.22 g/mol |
IUPAC名 |
dimethyl 1-(2-aminoethyl)pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C9H13N3O4/c1-15-8(13)6-5-7(9(14)16-2)12(11-6)4-3-10/h5H,3-4,10H2,1-2H3 |
InChIキー |
PPMNFEIXLLCBDV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NN1CCN)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one](/img/structure/B12939403.png)
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)










